molecular formula C12H13ClN4O2S B7084623 Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B7084623
M. Wt: 312.78 g/mol
InChI Key: ORZIIOVIILVMJU-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound that features a thienopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with piperazine-1-carboxylate under suitable conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thienopyrimidine ring can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds like 2,4-dichloropyrimidine and its derivatives are structurally related and have comparable chemical properties.

Uniqueness

Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the piperazine-1-carboxylate moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c1-19-12(18)17-5-3-16(4-6-17)9-8-2-7-20-10(8)15-11(13)14-9/h2,7H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZIIOVIILVMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=C3C=CSC3=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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